molecular formula C24H28N4O5S B2484746 ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689746-94-9

ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2484746
CAS RN: 689746-94-9
M. Wt: 484.57
InChI Key: VNHNVIJANZAYAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step chemical processes, combining various reagents under specific conditions to construct the triazole core, followed by functionalization to introduce the ethyl thioacetate and dimethoxybenzamido groups. A common strategy might involve the condensation of amino compounds with carbon disulfide and ethyl chloroacetate, followed by coupling with dimethoxybenzamido derivatives. While direct synthesis details of this exact compound are scarce, similar processes have been detailed for related compounds, indicating a versatile approach to synthesizing such complex molecules (Nassiri & Milani, 2020).

Molecular Structure Analysis

Structural analysis of related compounds reveals that the 1,2,4-triazole ring often maintains a planar configuration, contributing to the molecule's overall stability and facilitating interactions with other molecules. For example, structural studies on ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate demonstrate the planarity and potential for hydrogen bonding, which could be relevant to the target molecule's behavior (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

The functional groups present in the molecule, such as the thioacetate and dimethoxybenzamido groups, suggest reactivity towards nucleophilic substitution reactions, as well as potential for participation in hydrogen bonding and other non-covalent interactions. These properties influence the molecule's solubility, reactivity, and potential as an intermediate in organic synthesis.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are influenced by the molecular structure's complexity and the presence of specific functional groups. While specific data on this compound are not readily available, analogs with similar structural motifs exhibit defined crystalline structures and solubility characteristics dependent on the substituents' nature and positioning (Ahmed et al., 2013).

Scientific Research Applications

  • Structural Properties and Synthesis : The compound's structural characteristics have been examined in studies focusing on the 1,2,4-triazoline ring. For instance, a study by Karczmarzyk et al. (2012) detailed the structural properties of a similar compound, highlighting the planarity of the 1,2,4-triazoline ring and how it links molecules through hydrogen bonds in a crystal (Karczmarzyk et al., 2012).

  • Antioxidant Properties : Research by Šermukšnytė et al. (2022) discovered that certain 1,2,4-triazol-3-ylthioacetohydrazide derivatives have significant antioxidant abilities, surpassing even standard controls like butylated hydroxytoluene (Šermukšnytė et al., 2022).

  • Cytotoxicity Against Cancer Cells : A study by Šermukšnytė et al. (2022) also investigated the cytotoxic effects of 1,2,4-triazol-3-ylthioacetohydrazide derivatives on various cancer cell lines, including melanoma, breast, and pancreatic cancer. They found that some synthesized compounds were particularly cytotoxic against melanoma cells, suggesting potential for therapeutic applications (Šermukšnytė et al., 2022).

  • Physical and Chemical Properties : Research has been conducted to synthesize and analyze the physical and chemical properties of compounds similar to ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate. Tatyana et al. (2019) synthesized new compounds in this series, confirming their structure through methods like NMR-spectroscopy and elemental analysis (Tatyana et al., 2019).

  • Synthesis of Schiff Bases : Mobinikhaledi et al. (2010) explored the synthesis of Schiff bases containing the 1,2,4-triazole ring, which is relevant to the study of ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate. They characterized these compounds through various spectroscopic techniques (Mobinikhaledi et al., 2010).

  • Potential Antimicrobial Activity : Kumar et al. (2010) synthesized and characterized new triazole derivatives containing a thiophen ring, which showed promising antifungal activity. This could be relevant for the study of similar triazole derivatives like ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate (Kumar et al., 2010).

properties

IUPAC Name

ethyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-4-33-22(29)16-34-24-27-26-21(28(24)11-10-17-8-6-5-7-9-17)15-25-23(30)18-12-19(31-2)14-20(13-18)32-3/h5-9,12-14H,4,10-11,15-16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHNVIJANZAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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